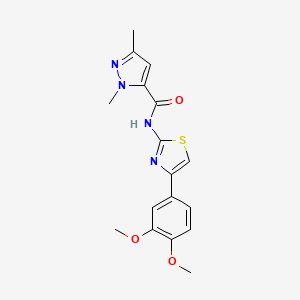

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a dimethylpyrazole moiety via a carboxamide bridge.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-25-17)11-5-6-14(23-3)15(8-11)24-4/h5-9H,1-4H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQSBIUTRNYMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, particularly in the context of cancer therapy and anti-inflammatory applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a dimethoxyphenyl group, and a pyrazole moiety. The synthesis typically involves the formation of the thiazole ring followed by the introduction of the pyrazole and dimethoxyphenyl groups through acylation reactions under controlled conditions.

Molecular Formula

- Molecular Formula : C23H20N2O3S

- Molecular Weight : 396.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Receptor Binding : It binds to receptors that modulate inflammatory pathways, thus exhibiting anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 3.79 | |

| HepG2 (Liver) | 17.82 | |

| A549 (Lung) | 26.00 | |

| NCI-H460 (Lung) | 42.30 |

These values indicate that the compound can effectively inhibit cell growth at relatively low concentrations.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

In a study involving various pyrazole derivatives, this compound was evaluated for its effects on cell viability in different cancer cell lines. The results showed that it significantly reduced cell viability compared to control groups, indicating strong anticancer potential. -

Mechanistic Insights :

Another study focused on understanding the mechanism behind its anticancer effects revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Thermal Stability: Analogs with chloro substituents (e.g., 3a, 3b) exhibit higher melting points (133–183°C) due to increased crystallinity, whereas methoxy groups may reduce melting points .

- Spectral Signatures: The target compound’s ¹H-NMR would show distinct methoxy singlets (δ ~3.8–4.0) and aromatic protons from the dimethoxyphenyl ring, differing from chlorine-induced shifts in 4e or cyano group effects in 3a .

Pharmacological Potential (Inferred from Analogs)

- Antimicrobial Activity: Thiazole-carboxamides (e.g., 4e) and pyrazole derivatives (e.g., 3a) show bioactivity against bacterial and fungal strains, suggesting the target compound may exhibit similar effects .

- Metabolic Stability: The 3,4-dimethoxy groups may enhance metabolic stability compared to chlorinated analogs, as methoxy groups resist oxidative degradation .

Q & A

Q. How to design synergistic combinations with existing therapeutics?

- Methodology :

- Checkerboard assay : Test combinations with fluconazole (antifungal) or doxorubicin (anticancer) to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic insight : Synergy may arise from dual targeting (e.g., thiazole disrupting microbial membranes + pyrazole inhibiting metabolic enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.